molecular formula C8H14O2 B041826 3-Cyclopentylpropionic acid CAS No. 140-77-2

3-Cyclopentylpropionic acid

Cat. No.: B041826
CAS No.: 140-77-2
M. Wt: 142.2 g/mol
InChI Key: ZRPLANDPDWYOMZ-UHFFFAOYSA-N
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Description

3-Cyclopentylpropionic acid (IUPAC: 3-cyclopentylpropanoic acid) is a carboxylic acid derivative characterized by a cyclopentyl group attached to the third carbon of a propionic acid backbone. Its molecular formula is C₈H₁₄O₂, with an average molecular weight of 142.20 g/mol and a single-isotope mass of 142.09938 . The compound is synthesized via Michael addition of enamines (derived from cyclopentanone and morpholine) to methyl acrylate, followed by reduction and dehydration using palladium carbon and sulfuric acid .

Preparation Methods

Synthetic Routes and Reaction Conditions: 3-Cyclopentylpropionic acid can be synthesized through the reaction of cyclopentylmagnesium bromide with ethyl chloroacetate, followed by hydrolysis. The reaction conditions typically involve the use of anhydrous ether as a solvent and a controlled temperature to ensure the formation of the desired product .

Industrial Production Methods: In industrial settings, this compound is produced through a similar synthetic route but on a larger scale. The process involves the use of high-purity reagents and optimized reaction conditions to maximize yield and purity. The product is then purified through distillation or recrystallization .

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Pharmaceutical Applications

1. Synthesis of Ester Prodrugs

3-Cyclopentylpropionic acid is primarily utilized in the pharmaceutical industry for the synthesis of ester prodrugs. These prodrugs exhibit enhanced pharmacokinetic properties, such as increased half-lives, which are crucial for therapeutic efficacy. The lipophilicity of the cypionate group allows these compounds to be sequestered in fat depots after intramuscular injection, leading to sustained release of the active ingredient. Notable examples include:

Prodrug Active Ingredient Use
Testosterone CypionateTestosteroneHormone replacement therapy
Estradiol CypionateEstradiolHormonal therapy
Hydrocortisone CypionateHydrocortisoneAnti-inflammatory treatment
Oxabolone CypionateOxaboloneAnabolic steroid
Mesterolone CypionateMesteroloneAnabolic steroid

These compounds are critical in treating conditions related to hormone deficiencies and inflammatory diseases .

2. Organic Synthesis

In addition to its role in drug formulation, this compound serves as an organic building block for synthesizing various pharmaceutical compounds. Its versatility allows chemists to modify its structure to create derivatives with specific biological activities. For instance, it has been used in the synthesis of testosterone derivatives that are essential for male hormone therapy .

Environmental Applications

Biodegradation Studies

Research has demonstrated that this compound can be involved in biodegradation processes, particularly in contaminated environments. A study investigated the metabolism of ethylcyclopentane (ECP), a related compound, by sulfate-reducing bacteria. The results indicated that metabolites similar to this compound were produced during the degradation process, suggesting potential pathways for bioremediation strategies .

Case Studies

Case Study 1: Testosterone Cypionate Synthesis

A research project focused on synthesizing testosterone cypionate from this compound highlighted its efficiency in producing high-purity products suitable for clinical use. The study utilized various reaction conditions to optimize yield and purity, demonstrating the compound's significance in pharmaceutical chemistry .

Case Study 2: Environmental Impact Assessment

In another study assessing the environmental impact of hydrocarbons, researchers monitored the degradation of ECP and its metabolites, including this compound. The findings provided insights into microbial pathways that could be harnessed for bioremediation of contaminated sites, emphasizing the compound's relevance beyond pharmaceuticals .

Mechanism of Action

The mechanism of action of 3-Cyclopentylpropionic acid depends on its application. In pharmaceutical synthesis, it acts as an intermediate, participating in various chemical reactions to form the desired drug molecules. The cyclopentyl group provides lipophilicity, allowing the compound to be sequestered in fat depots and slowly released by metabolic enzymes .

Comparison with Similar Compounds

Key Properties :

  • Physical State : Liquid at room temperature .
  • Boiling Point : 130–133°C at 12 mmHg .
  • Density : 0.996 g/mL at 25°C .
  • LogP : Indicates moderate lipophilicity, though exact values vary by study .
  • Safety : Flammable (Flash Point: 47°C), causes skin/eye irritation, and requires storage in well-ventilated areas .

Comparison with Structurally Similar Compounds

Esters of 3-Cyclopentylpropionic Acid

Several esters of this compound have been identified, differing in their ester groups and applications:

Compound Name Ester Group Molecular Weight (g/mol) Key Applications/Findings References
This compound, oct-3-en-2-yl ester Oct-3-en-2-yl Not reported Detected in Irvingia gabonensis leaves (antidiabetic study) .
This compound, but-3-yn-2-yl ester But-3-yn-2-yl Not reported Found in Azadirachta indica extracts (nanoparticle synthesis) .
This compound, 2-dimethylaminoethyl ester 2-Dimethylaminoethyl Not reported Identified in oyster mushrooms; potential flavor/biological activity .
This compound, 2-isopropoxyphenyl ester 2-Isopropoxyphenyl Not reported Detected in Solanum incanum peel extracts .

Key Observations :

  • Esters exhibit enhanced volatility compared to the parent acid, making them detectable via GC-MS in plant and fungal extracts .
  • The 2-dimethylaminoethyl ester may have bioactive roles due to its presence in edible mushrooms, though its exact function remains uncharacterized .

Cyclopentane and Propionic Acid Derivatives

(a) Cyclopentanecarboxylic Acid

  • Structure : Shorter carbon chain (cyclopentyl group directly attached to carboxylic acid).
  • Key Differences : Higher polarity and lower molecular weight (C₆H₁₀O₂ , 126.14 g/mol) compared to this compound.
  • Applications : Used in flavor compounds (e.g., in tea seed oil) .

(b) 3-Nitropropionic Acid (3-NP)

  • Structure: Propionic acid with a nitro group (-NO₂) at the third carbon.
  • Key Differences: Highly toxic mitochondrial inhibitor, unlike non-toxic this compound .

(c) Straight-Chain Carboxylic Acids (e.g., Hexanoic Acid)

  • Structure: No cyclic groups; linear carbon chain.
  • Key Differences : Lower LogP (more hydrophilic) and distinct applications (e.g., antimicrobial agents) .

Biological Activity

3-Cyclopentylpropionic acid, also known as cypionic acid, is an aliphatic carboxylic acid with the molecular formula C8H14O2\text{C}_8\text{H}_{14}\text{O}_2. This compound has garnered attention for its potential biological activities, particularly in pharmaceutical applications. Despite its significance, research on its biological properties remains limited.

This compound belongs to the class of carboxylic acids, characterized by the presence of a carboxyl group (-COOH). Its structure facilitates various interactions within biological systems, influencing its activity as a potential therapeutic agent.

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity. A study involving metal complexes derived from dithiocarbamate ligands, which include derivatives of this compound, showed promising antibacterial effects against strains such as Escherichia coli, Bacillus subtilis, and Klebsiella pneumoniae using the paper disc diffusion method. The results indicated varying zones of inhibition, suggesting that the compound could be effective in developing new antibacterial agents .

Table 1 summarizes the antibacterial activity of the tested compounds:

CompoundE. coli (mm)B. subtilis (mm)K. pneumoniae (mm)
Dithiocarbamate Complex M1101512
Dithiocarbamate Complex M2121018
This compound81311

Metabolic Studies

This compound has been identified as a component in human blood, although it is not a naturally occurring metabolite; it appears primarily in individuals exposed to this compound or its derivatives . This association places it within the context of the human exposome—the totality of environmental exposures an individual encounters throughout their life.

Pharmacological Applications

The lipophilicity of this compound allows it to be utilized in pharmaceutical formulations as an ester prodrug. This characteristic enhances the compound's half-life and bioavailability when administered intramuscularly. Such formulations can lead to prolonged therapeutic effects by allowing gradual release into systemic circulation .

Case Study: Antidiabetic Activity

In a related study, derivatives of this compound were evaluated for their antidiabetic properties through their inhibitory effects on enzymes such as α-amylase and α-glucosidase. The results indicated that certain derivatives exhibited significant inhibitory activities, suggesting potential applications in managing diabetes .

Kinetic Studies

Kinetic studies have been conducted on the esterification reactions involving this compound. These studies focused on optimizing conditions for producing esters with desirable properties for various applications, including fuel and chemical synthesis .

Q & A

Basic Research Questions

Q. What are the recommended safety protocols for handling 3-Cyclopentylpropionic acid in laboratory settings?

  • Methodological Answer : Handling requires strict adherence to safety data sheet (SDS) guidelines. Key precautions include:

  • Personal Protective Equipment (PPE) : Wear butyl rubber gloves (≥6 mm thickness), safety goggles, and lab coats to prevent skin/eye contact .
  • Ventilation : Use fume hoods to minimize inhalation exposure; ensure labs have emergency eyewash stations and safety showers .
  • Storage : Keep containers tightly sealed in cool, ventilated areas away from ignition sources .
  • Disposal : Follow federal/regional regulations for hazardous waste disposal, such as 40 CFR Part 261 in the U.S. .

Q. What synthetic routes are available for this compound, and how do their yields compare?

  • Methodological Answer : Common methods include:

  • Cyclopentane Functionalization : Cyclopentane derivatives (e.g., cyclopentanecarboxylic acid) are alkylated or carboxylated. Yields vary based on catalysts (e.g., Pd/C for hydrogenation) and solvent systems .
  • Ester Hydrolysis : Synthesis via cyclopentylpropionic acid esters (e.g., this compound chloride) followed by alkaline hydrolysis. This method often achieves >90% purity but requires careful pH control .
  • Comparative Data : Reaction optimization tables (e.g., temperature, solvent polarity) should be cross-referenced with analytical techniques like NMR or GC-MS to validate yields .

Q. What analytical techniques are most effective for characterizing this compound and verifying its structural integrity?

  • Methodological Answer :

  • Spectroscopy : NMR (¹H/¹³C) confirms cyclopentyl ring integration and propionic acid chain conformation. FT-IR identifies carboxylic acid (C=O stretch ~1700 cm⁻¹) .
  • Chromatography : GC-MS or HPLC-MS detects impurities (e.g., unreacted cyclopentane precursors) and quantifies purity .
  • Physical Properties : Compare observed metrics (e.g., density: 0.996 g/mL at 25°C, boiling point: 130–132°C at 12 mmHg) with literature values to validate synthesis .

Advanced Research Questions

Q. How can researchers optimize reaction conditions for synthesizing this compound to improve purity and yield?

  • Methodological Answer :

  • Variable Screening : Use factorial design experiments to test catalysts (e.g., Pd/C vs. Raney Ni), solvent polarity (e.g., ethanol vs. THF), and temperature (80–120°C). Monitor reaction progress via TLC or in-situ IR .
  • Purification : Employ recrystallization (solvent: hexane/ethyl acetate) or column chromatography (silica gel, gradient elution) to isolate high-purity product .
  • Yield-Purity Trade-off : Higher temperatures may increase yield but risk side reactions (e.g., decarboxylation); balance with post-synthesis purification .

Q. How should researchers address discrepancies in reported physicochemical properties of this compound across different studies?

  • Methodological Answer :

  • Source Validation : Cross-check data against peer-reviewed journals or authoritative databases (e.g., NIST Chemistry WebBook). Avoid non-academic sources like commercial websites .
  • Replication Studies : Reproduce synthesis under standardized conditions (e.g., 1 N NaOH hydrolysis, 25°C) and validate metrics (density, refractive index) using calibrated instruments .
  • Meta-Analysis : Compile data tables from multiple studies to identify outliers and statistically significant trends .

Q. What strategies can mitigate batch-to-batch variability in the synthesis of this compound for consistent research outcomes?

  • Methodological Answer :

  • Process Controls : Standardize reagent stoichiometry (e.g., 1:1.2 molar ratio of cyclopentane precursor to propionic acid) and reaction time .
  • In-line Analytics : Implement real-time monitoring (e.g., pH probes, Raman spectroscopy) to detect deviations early .
  • Statistical Quality Control : Use control charts to track critical parameters (e.g., yield, purity) across batches and identify systemic errors .

Q. How can thermal stability and decomposition pathways of this compound be investigated under varying experimental conditions?

  • Methodological Answer :

  • Thermogravimetric Analysis (TGA) : Measure mass loss under controlled heating (e.g., 25–300°C at 10°C/min) to identify decomposition thresholds .
  • Gas Chromatography-Mass Spectrometry (GC-MS) : Analyze volatile decomposition products (e.g., cyclopentane derivatives) to infer degradation mechanisms .
  • Accelerated Aging Studies : Expose samples to elevated temperatures (e.g., 40–60°C) and humidity (75% RH) to simulate long-term stability .

Q. Data Analysis & Contradiction Resolution

Q. What methodologies are recommended for resolving contradictions in biological activity data linked to this compound impurities?

  • Methodological Answer :

  • Impurity Profiling : Use LC-MS/MS to quantify trace contaminants (e.g., 3-cyclopentylpropionyl chloride) that may skew bioactivity results .
  • Dose-Response Curves : Compare activity of purified vs. crude samples to isolate impurity effects .
  • Blinded Replication : Collaborate with independent labs to validate findings and rule out procedural biases .

Q. How can researchers design experiments to explore structure-activity relationships (SAR) of this compound derivatives?

  • Methodological Answer :

  • Derivative Synthesis : Modify the cyclopentyl ring (e.g., halogenation) or propionic acid chain (e.g., esterification) and test biological activity .
  • Computational Modeling : Use molecular docking (e.g., AutoDock Vina) to predict binding affinities to target receptors (e.g., GPCRs) .
  • Multivariate Analysis : Correlate structural descriptors (e.g., logP, polar surface area) with activity data using principal component analysis (PCA) .

Properties

IUPAC Name

3-cyclopentylpropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C8H14O2/c9-8(10)6-5-7-3-1-2-4-7/h7H,1-6H2,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZRPLANDPDWYOMZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)CCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14O2
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URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID4059700
Record name Cypionic acid
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Molecular Weight

142.20 g/mol
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CAS No.

140-77-2
Record name Cyclopentanepropanoic acid
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Retrosynthesis Analysis

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Feasible Synthetic Routes

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